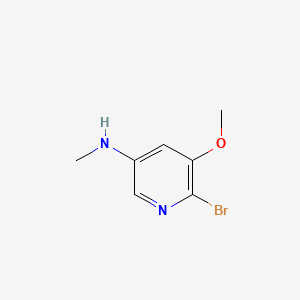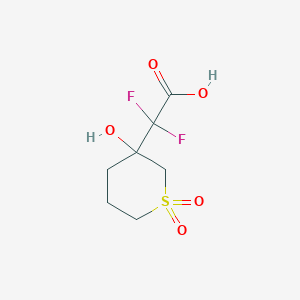
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H10F2O5S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and two fluorine atoms attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a thiopyran derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the thiopyran ring, followed by the introduction of the fluorine atoms and the acetic acid moiety. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2,2-Difluoroacetic acid: A simpler fluorinated acetic acid derivative.
Thiopyran-3-yl acetic acid: Lacks the fluorine atoms but contains the thiopyran ring.
3-Hydroxy-2,2-difluoropropanoic acid: Contains a similar fluorinated acetic acid moiety but lacks the thiopyran ring.
Uniqueness
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is unique due to the combination of the thiopyran ring and the fluorinated acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H10F2O5S |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-hydroxy-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)2-1-3-15(13,14)4-6/h12H,1-4H2,(H,10,11) |
InChIキー |
VHUALGOSXHSJRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CS(=O)(=O)C1)(C(C(=O)O)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


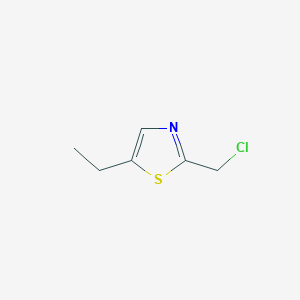
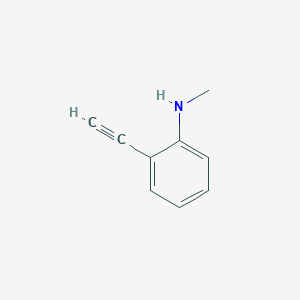
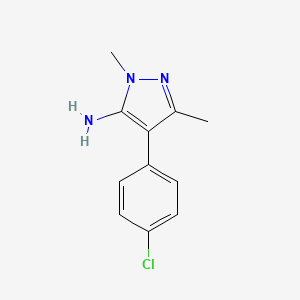
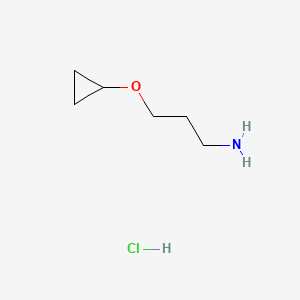
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)


![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
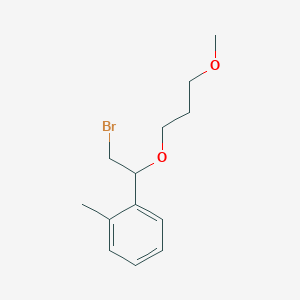
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
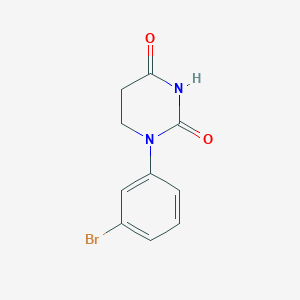
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
